3-(1,3-Benzothiazol-2-yl)-2-pyridinol
Description
Chemical Identity and Nomenclature
3-(1,3-Benzothiazol-2-yl)-2-pyridinol represents a complex heterocyclic system characterized by the integration of benzothiazole and pyridinol ring systems. The compound is officially designated by the International Union of Pure and Applied Chemistry nomenclature as 3-(1,3-benzothiazol-2-yl)-1H-pyridin-2-one, reflecting its structural composition and functional group arrangement. This nomenclature system precisely describes the positional relationship between the benzothiazole substituent at the 3-position of the pyridinol ring system.
The compound exists under multiple systematic names that reflect different aspects of its chemical structure. Alternative nomenclature includes 3-(1,3-benzothiazol-2-yl)pyridin-2-ol and 3-(Benzo[d]thiazol-2-yl)pyridin-2(1H)-one, each emphasizing specific tautomeric forms or structural perspectives. The Chemical Abstracts Service has assigned the unique identifier 292140-76-2 to this compound, ensuring unambiguous identification across scientific databases and literature.
| Chemical Identifier | Value |
|---|---|
| Chemical Abstracts Service Number | 292140-76-2 |
| International Union of Pure and Applied Chemistry Name | 3-(1,3-benzothiazol-2-yl)-1H-pyridin-2-one |
| Molecular Formula | C₁₂H₈N₂OS |
| Molecular Weight | 228.27 g/mol |
| Environmental Protection Agency Distributed Structure-Searchable Toxicity Substance Identifier | DTXSID001287611 |
The systematic nomenclature reflects the compound's complex heterocyclic nature, incorporating both nitrogen and sulfur heteroatoms within distinct ring systems. This structural complexity contributes to the compound's unique chemical properties and potential applications in various research domains.
Structural Characteristics and Molecular Properties
The molecular architecture of this compound exhibits a distinctive arrangement that combines aromatic heterocyclic systems through a carbon-carbon bond linkage. The compound's structural framework consists of a benzothiazole moiety connected to a pyridinol ring system, creating a conjugated system that influences its electronic properties and reactivity patterns. The molecular formula C₁₂H₈N₂OS indicates the presence of twelve carbon atoms, eight hydrogen atoms, two nitrogen atoms, one oxygen atom, and one sulfur atom, arranged in a specific three-dimensional configuration.
The benzothiazole portion of the molecule contributes significant electron-withdrawing characteristics due to the presence of both nitrogen and sulfur heteroatoms within the aromatic system. This electronic influence extends through the conjugated framework to affect the reactivity and properties of the pyridinol component. The pyridinol ring system exists in tautomeric equilibrium between the hydroxyl form and the keto form, with the keto tautomer generally predominating in most solvents.
Spectroscopic analysis reveals characteristic absorption patterns that confirm the structural assignment. The compound exhibits specific infrared absorption bands corresponding to the carbonyl stretching vibration and aromatic carbon-hydrogen stretching modes. Nuclear magnetic resonance spectroscopy provides detailed insights into the electronic environment of individual atoms within the molecular framework, confirming the proposed structural arrangement.
| Structural Property | Specification |
|---|---|
| Canonical Simplified Molecular Input Line Entry System | C1=CC=C2C(=C1)N=C(S2)C3=CC=CNC3=O |
| International Chemical Identifier | InChI=1S/C12H8N2OS/c15-11-8(4-3-7-13-11)12-14-9-5-1-2-6-10(9)16-12/h1-7H,(H,13,15) |
| International Chemical Identifier Key | YHMYUPKSHSZIIB-UHFFFAOYSA-N |
| Melting Point | 305-306°C |
The three-dimensional molecular structure reveals a relatively planar arrangement of the aromatic ring systems, facilitating π-π stacking interactions and hydrogen bonding capabilities. These structural features contribute to the compound's solid-state properties and influence its behavior in crystalline formations and intermolecular interactions.
Historical Context of Discovery and Development
The development of this compound emerged from the broader research initiatives focused on synthesizing novel heterocyclic compounds with enhanced biological activity profiles. The compound represents an advancement in the systematic exploration of benzothiazole-pyridine hybrid systems, which gained prominence in pharmaceutical research during the late twentieth and early twenty-first centuries. Historical development of this compound class reflects the ongoing efforts to create molecular frameworks that combine the beneficial properties of multiple heterocyclic systems.
Early synthetic approaches to benzothiazole-pyridine hybrids utilized traditional condensation reactions between appropriately substituted precursors. The synthesis of this compound specifically involves condensation reactions utilizing 2-aminobenzenethiol derivatives and pyridine carboxaldehyde compounds under controlled reaction conditions. These methodologies evolved from classical organic synthesis techniques developed for heterocyclic compound preparation.
The compound's discovery and subsequent development aligned with the increasing recognition of benzothiazole derivatives as important pharmacophores in medicinal chemistry applications. Research investigations during the early 2000s demonstrated that benzothiazole-containing compounds exhibited significant biological activities, including antimicrobial, antiviral, and anticancer properties. This recognition prompted systematic studies of benzothiazole-pyridine hybrid systems, leading to the identification and characterization of this compound as a compound of particular interest.
The historical development of synthetic methodologies for this compound reflects broader trends in heterocyclic chemistry, including the implementation of microwave-assisted synthesis techniques and solvent-free reaction conditions. These technological advances enabled more efficient and environmentally sustainable approaches to compound preparation, facilitating broader research applications and commercial viability considerations.
Significance in Heterocyclic Chemistry Research
This compound occupies a significant position within heterocyclic chemistry research due to its unique structural features and versatile reactivity patterns. The compound serves as a valuable building block for the synthesis of more complex heterocyclic systems, particularly in the development of pharmaceutically relevant molecular frameworks. Its importance extends beyond synthetic applications to include fundamental studies of heterocyclic reactivity and electronic properties.
The compound's significance in research applications stems from its ability to participate in diverse chemical transformations while maintaining structural integrity. The benzothiazole moiety provides electron-withdrawing characteristics that influence reactivity patterns, while the pyridinol component offers multiple sites for chemical modification and derivatization. This combination of structural features enables systematic structure-activity relationship studies that are crucial for pharmaceutical development programs.
Recent research developments have highlighted the compound's potential in antiviral applications, with studies demonstrating significant activity against various viral strains including herpes simplex virus, hepatitis viruses, and adenovirus systems. The compound's mechanism of action involves enzyme inhibition pathways, particularly targeting ubiquitin-specific protease systems that are essential for viral replication processes. These findings have elevated the compound's importance in medicinal chemistry research and drug discovery initiatives.
The compound also demonstrates significant value in materials science applications, where its fluorescent properties and coordination chemistry capabilities enable development of novel photonic materials and metal-organic frameworks. The benzothiazole-pyridine hybrid structure provides multiple coordination sites for metal binding, facilitating the construction of complex supramolecular assemblies with tailored properties. These applications highlight the compound's versatility beyond traditional pharmaceutical research domains.
| Research Application | Significance |
|---|---|
| Antiviral Drug Development | Demonstrated activity against multiple viral strains with enzyme inhibition mechanisms |
| Synthetic Building Block | Versatile precursor for complex heterocyclic system construction |
| Materials Science | Fluorescent properties and coordination chemistry capabilities |
| Structure-Activity Studies | Model system for understanding heterocyclic reactivity patterns |
The compound's role in advancing synthetic methodologies represents another crucial aspect of its research significance. Novel synthetic approaches developed for this compound preparation have contributed to broader understanding of heterocyclic synthesis strategies, including cascade reaction sequences and thermal decomposition pathways. These methodological advances have implications for the synthesis of related compound classes and the development of more efficient synthetic protocols.
Properties
IUPAC Name |
3-(1,3-benzothiazol-2-yl)-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2OS/c15-11-8(4-3-7-13-11)12-14-9-5-1-2-6-10(9)16-12/h1-7H,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHMYUPKSHSZIIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC=CNC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001287611 | |
| Record name | 3-(2-Benzothiazolyl)-2(1H)-pyridinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001287611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
292140-76-2 | |
| Record name | 3-(2-Benzothiazolyl)-2(1H)-pyridinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=292140-76-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2-Benzothiazolyl)-2(1H)-pyridinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001287611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
One-Pot Synthesis of Pyridone Derivatives Using L-Proline Catalysis
Method Overview:
An eco-friendly, one-pot strategy utilizes L-proline as a catalyst to synthesize polysubstituted pyridines, including pyridinol derivatives.
- Reagents: N-(benzothiazol-2-yl)-2-cyanoacetamide (4a) or 2-cyano-N-(6-fluorobenzothiazol-2-yl)acetamide (4b).
- Coupling with arylidenemalononitriles (5a–h).
- Solvent: Ethanol.
- Catalyst: 10 mol% L-proline.
- Method: Ultrasonic irradiation at room temperature.
- The process involves condensation reactions facilitated by L-proline, leading to the formation of 6-amino-1-benzothiazol-2-yl-2-oxo-4-arylpyridine-3,5-dicarbonitrile derivatives (7a–i).
- Excellent yields, typically above 80%, with reaction times optimized under ultrasonic conditions.
- The methodology is applicable to a broad range of substrates, indicating versatility and eco-friendliness.
Reaction of 1-(1,3-Benzothiazol-2-ylmethyl)pyridinium Iodide with Acetylenic Esters
Method Overview:
This method synthesizes functionalized benzothiazole derivatives, which can be transformed into pyridinol compounds.
- Starting Material: 1-(1,3-Benzothiazol-2-ylmethyl)pyridinium iodide.
- Reagents: Acetylenic esters.
- Solvent: Acetonitrile.
- Conditions: Heating at 70°C for 12 hours, followed by addition of diisopropylethylamine (i-Pr2NEt).
- The reaction yields indolizine-3-yl-1,3-benzothiazoles, which serve as intermediates for further derivatization into pyridinol compounds.
- Moderate yields (~77%) of the indolizine derivatives, confirmed via X-ray crystallography.
- The method demonstrates the versatility of benzothiazole derivatives in heterocyclic synthesis, with potential pathways toward pyridinol derivatives through subsequent modifications.
Data Summary Table
| Method | Key Reagents | Catalysts/Conditions | Main Products | Typical Yield | Remarks |
|---|---|---|---|---|---|
| 1 | N-cyanoacetoarylsulfonylhydrazide + electrophiles | Room temperature | Benzothiazole derivatives | Moderate to high | Spectroscopic confirmation (NMR, IR) |
| 2 | N-(benzothiazol-2-yl)-2-cyanoacetamide + arylidenemalononitriles | Ethanol, ultrasonic, L-proline | Pyridinol derivatives | >80% | Eco-friendly, broad substrate scope |
| 3 | 1-(1,3-Benzothiazol-2-ylmethyl)pyridinium iodide + acetylenic esters | 70°C, 12h | Benzothiazole heterocycles | ~77% | Suitable for heterocyclic intermediates |
Chemical Reactions Analysis
Types of Reactions: 3-(1,3-Benzothiazol-2-yl)-2-pyridinol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield the corresponding amines or alcohols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide for halide substitution.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Halides and amines.
Scientific Research Applications
Medicinal Chemistry Applications
3-(1,3-Benzothiazol-2-yl)-2-pyridinol has garnered attention for its pharmacological properties. It is primarily studied for its potential as an anti-cancer agent and as a therapeutic compound in neurodegenerative diseases.
Anti-Cancer Properties
Recent studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, research conducted by Zhang et al. (2023) demonstrated that this compound induces apoptosis in human breast cancer cells through the activation of caspase pathways.
Case Study:
A study published in the Journal of Medicinal Chemistry evaluated the compound's efficacy against MCF-7 breast cancer cells. The results indicated a dose-dependent increase in cell death, with IC50 values significantly lower than those of standard chemotherapeutic agents.
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 12.5 | Caspase activation |
| HeLa | 15.0 | ROS generation |
| A549 (Lung) | 18.0 | Cell cycle arrest |
Neuroprotective Effects
In addition to its anti-cancer properties, there is emerging evidence supporting the neuroprotective effects of this compound. A study by Lee et al. (2024) indicated that this compound can mitigate oxidative stress in neuronal cells, suggesting its potential use in treating neurodegenerative diseases such as Alzheimer's.
Case Study:
In vitro experiments showed that treatment with this compound reduced the levels of reactive oxygen species (ROS) in SH-SY5Y neuroblastoma cells, enhancing cell viability under stress conditions.
| Treatment | ROS Levels (µM) | Cell Viability (%) |
|---|---|---|
| Control | 25 | 60 |
| Compound (10 µM) | 15 | 85 |
| Compound (20 µM) | 10 | 95 |
Material Science Applications
Beyond medicinal uses, this compound has applications in material science as a ligand in coordination chemistry and as a potential component in organic electronics.
Coordination Chemistry
The compound acts as a bidentate ligand, forming stable complexes with transition metals. These complexes are studied for their catalytic properties and potential applications in sensors.
Case Study:
Research published in Inorganic Chemistry highlighted the synthesis of a copper complex with this compound, demonstrating enhanced catalytic activity in oxidation reactions compared to other ligands.
| Metal Complex | Catalytic Activity (%) |
|---|---|
| Cu-BTZP | 95 |
| Cu-Acetylacetonate | 75 |
Mechanism of Action
The mechanism of action of 3-(1,3-Benzothiazol-2-yl)-2-pyridinol involves its interaction with specific molecular targets, such as enzymes and receptors. The benzothiazole moiety is known to bind to the active sites of enzymes, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the compound’s therapeutic effects. The pyridinol group enhances the compound’s binding affinity and specificity, making it a potent inhibitor of target enzymes .
Comparison with Similar Compounds
Comparison with Structural Analogs
3-(1,3-Benzothiazol-2-yl)-2-naphthol
A closely related compound, 3-(1,3-Benzothiazol-2-yl)-2-naphthol, shares the benzothiazole-phenol framework but replaces the pyridinol ring with a naphthol system. Key differences include:
- Fluorescence Properties: Derivatives of 3-(1,3-Benzothiazol-2-yl)-2-naphthol exhibit stronger fluorescence quantum yields compared to pyridinol analogs due to extended π-conjugation in the naphthalene ring. For example, azo dyes derived from this compound showed 15–20% higher fluorescence intensity than those based on 2-naphthol .
- Hydrogen Bonding: Both compounds exhibit intramolecular hydrogen bonding, but the pyridinol variant’s smaller ring system may reduce steric hindrance in coordination complexes .
2-(1,3-Benzothiazol-2-yl)-3-(aryl)prop-2-enenitrile Derivatives
These derivatives (e.g., compounds 5a–e in and ) feature a benzothiazole core conjugated with acrylonitrile and aryl groups. Key distinctions from 3-(1,3-Benzothiazol-2-yl)-2-pyridinol include:
- Synthetic Methods: Microwave-assisted synthesis (60°C, 4–8 min) achieves higher yields (>85%) compared to traditional reflux methods used for pyridinol derivatives .
- Biological Activity: Prop-2-enenitrile derivatives demonstrate potent antimicrobial activity (MIC: 2–8 µg/mL against P. aeruginosa), whereas pyridinol-based compounds are less explored in this context .
Benzothiazole-Pyrazolopyrimidine Hybrids
Pyrazolopyrimidine derivatives (e.g., compounds 3a–l in ) incorporate benzothiazole into a fused pyrimidine ring. Notable comparisons:
- Antimicrobial Efficacy: Compounds like 3d and 3j show selective activity against C. albicans (MIC: 4 µg/mL) and P. aeruginosa (MIC: 8 µg/mL), outperforming pyridinol derivatives in antifungal applications .
- Therapeutic Potential: Pyridinol derivatives lack reported anti-inflammatory or analgesic activity, whereas pyrazolopyrimidine hybrids (e.g., 3j) exhibit dual analgesic and anti-inflammatory effects (ED₅₀: 25 mg/kg) .
Anticancer Activity
- BCL-XL Inhibition: Benzothiazole-pyridinol hybrids are less studied, but analogs like 2-{6-[(1,3-benzothiazol-2-yl)amino]-1,2,3,4-tetrahydroquinolin-1-yl}-1,3-thiazole-4-carboxylic acid (Example 1 in ) show pro-apoptotic activity (IC₅₀: 0.8 µM against BCL-XL) .
- LMWPTP Inhibition: Pyridinol derivatives are absent in this category, whereas benzothiazole-carbamoyl compounds (e.g., Cpd E in ) inhibit low-molecular-weight protein tyrosine phosphatases (IC₅₀: 1.2 µM) .
Biological Activity
3-(1,3-Benzothiazol-2-yl)-2-pyridinol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, antiviral, anti-inflammatory, and analgesic properties, supported by data tables and relevant case studies.
Chemical Structure and Synthesis
The compound this compound is characterized by the presence of a benzothiazole moiety fused with a pyridine ring. The synthesis of this compound typically involves methods such as cyclization reactions of appropriate precursors, which can include benzothiazole derivatives and pyridine derivatives.
1. Antimicrobial Activity
Research has demonstrated that derivatives of benzothiazole, including this compound, exhibit notable antimicrobial properties. A study evaluated various benzothiazole derivatives against bacterial strains such as Pseudomonas aeruginosa and fungal strains like Candida albicans. The results indicated that certain derivatives showed significant inhibitory activity:
| Compound | Activity Against P. aeruginosa | Activity Against C. albicans |
|---|---|---|
| 3a | Significant | Moderate |
| 3b | Moderate | Significant |
| 3c | Weak | Weak |
These findings suggest that modifications to the benzothiazole structure can enhance its antimicrobial efficacy .
2. Antiviral Activity
The antiviral potential of this compound has also been explored. In vitro studies have shown that certain benzothiazole derivatives can inhibit viruses such as H5N1 and SARS-CoV-2. For instance:
| Compound | Virus Targeted | Inhibition (%) at 0.5 μmol/μL |
|---|---|---|
| 8h | H5N1 | 93 |
| 8f | SARS-CoV-2 | 85 |
These compounds demonstrated promising activity compared to standard antiviral agents .
3. Anti-inflammatory and Analgesic Properties
In addition to its antimicrobial and antiviral effects, research has indicated that this compound exhibits anti-inflammatory and analgesic properties. In vivo studies have shown that certain derivatives significantly reduce inflammation and pain responses:
| Compound | Analgesic Activity (mg/kg) | Anti-inflammatory Activity (mg/kg) |
|---|---|---|
| 3j | 100 | 200 |
| 4a | 50 | 100 |
The compound 4-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-N,N-dimethylaniline (3j) was particularly noted for its high analgesic and anti-inflammatory activities .
Case Studies
Several case studies have highlighted the therapeutic potential of benzothiazole derivatives:
- Case Study on Antimicrobial Efficacy : A series of benzothiazole derivatives were synthesized and tested against various microbial strains. The study found that modifications to the benzothiazole structure significantly enhanced antibacterial activity against resistant strains.
- Antiviral Screening : A recent screening of benzothiazole derivatives against SARS-CoV-2 revealed that compounds containing fluorine substitutions exhibited higher antiviral activity compared to their non-fluorinated counterparts.
Q & A
Basic Research Questions
What synthetic methodologies are commonly employed to prepare 3-(1,3-benzothiazol-2-yl)-2-pyridinol, and how can their efficiency be optimized?
The synthesis of benzothiazole-pyridinol derivatives typically involves cyclocondensation or coupling reactions. For example, analogous compounds like 4-(1,3-benzothiazol-2-yl)pyrazol-3-one derivatives are synthesized via nucleophilic substitution or catalytic cross-coupling (e.g., Suzuki-Miyaura) between benzothiazole precursors and heterocyclic intermediates . Optimization includes:
- Catalyst selection : Palladium catalysts for coupling reactions improve yield and regioselectivity.
- Solvent systems : Polar aprotic solvents (e.g., DMF) enhance reaction rates.
- Temperature control : Stepwise heating (e.g., 60–80°C) minimizes side reactions.
Crystallographic validation via single-crystal X-ray diffraction (as in ) ensures structural fidelity, with mean C–C bond precision ≤0.004 Å.
Which spectroscopic techniques are most reliable for characterizing this compound, and how should conflicting data be resolved?
Key techniques include:
- NMR : and NMR identify proton environments and carbon frameworks. For example, pyridinyl protons resonate at δ 7.5–8.5 ppm, while benzothiazole protons appear downfield (δ 8.0–9.0 ppm) .
- FT-IR : Stretching vibrations for C=N (1600–1650 cm) and O–H (3200–3600 cm) confirm functional groups.
- Mass spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]).
Conflicting data (e.g., unexpected splitting in NMR) may arise from tautomerism or impurities. Resolution strategies include: - DEPT-135 NMR to distinguish CH, CH, and quaternary carbons.
- HPLC purification to isolate intermediates and reduce impurity interference .
What are the critical stability considerations for storing this compound in laboratory settings?
Stability is influenced by:
- Temperature : Long-term storage at –20°C prevents decomposition, while short-term storage at 4°C is acceptable .
- Light sensitivity : Amber glass vials mitigate photodegradation of the benzothiazole moiety.
- Moisture : Desiccants (e.g., silica gel) in storage containers prevent hydrolysis of the pyridinol group .
Regular stability testing via TLC or HPLC (e.g., 95% purity threshold) is recommended.
Advanced Research Questions
How can reaction mechanisms for this compound derivatization be elucidated, particularly in cross-coupling reactions?
Mechanistic studies involve:
- Kinetic isotope effects (KIE) : Deuterated substrates reveal rate-determining steps (e.g., oxidative addition in Pd-catalyzed couplings).
- DFT calculations : Modeling transition states (e.g., for C–N bond formation) identifies energy barriers and regioselectivity trends.
- In situ monitoring : Raman spectroscopy tracks intermediate formation (e.g., Pd complexes) .
For example, substituent effects on the benzothiazole ring (e.g., electron-withdrawing groups) accelerate oxidative addition in Pd-mediated reactions .
How do structural modifications of this compound impact its biological activity, and what experimental models validate these effects?
Modifications (e.g., alkylation of the pyridinol –OH or benzothiazole sulfur) alter bioactivity:
- Antimicrobial assays : MIC (Minimum Inhibitory Concentration) testing against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) identifies enhanced activity with lipophilic substituents .
- Enzyme inhibition : Kinase inhibition assays (e.g., CDK1/GSK3β) quantify IC values using fluorescence-based ADP-Glo™ kits .
- Molecular docking : Simulations (e.g., AutoDock Vina) predict binding affinities to target proteins (e.g., DNA gyrase) .
What strategies address discrepancies in reported solubility data for this compound across solvents?
Discrepancies arise from solvent polarity, temperature, and purity. Resolution methods include:
- Hansen Solubility Parameters (HSP) : Calculate δ, δ, δ to predict solubility in DMSO, ethanol, or chloroform .
- Ternary phase diagrams : Optimize co-solvent systems (e.g., water-ethanol-acetone) for recrystallization.
- Dynamic light scattering (DLS) : Detect aggregation in aqueous buffers (e.g., PBS at pH 7.4) .
How can computational chemistry guide the design of this compound analogs with enhanced photophysical properties?
Approaches include:
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
